3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one
Description
Properties
CAS No. |
78984-62-0 |
|---|---|
Molecular Formula |
C11H10ClNOS2 |
Molecular Weight |
271.8 g/mol |
IUPAC Name |
3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one |
InChI |
InChI=1S/C11H10ClNOS2/c1-7-6-10(14)13(11(15)16-7)9-4-2-8(12)3-5-9/h2-5,7H,6H2,1H3 |
InChI Key |
OKYXXBGVTNOAMY-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC(=O)N(C(=S)S1)C2=CC=C(C=C2)Cl |
Origin of Product |
United States |
Preparation Methods
Reaction Design and Optimization
Microwave irradiation has emerged as a high-efficiency method for synthesizing thiazinanone derivatives. Adapted from the protocol for 3-(1H-benzoimidazol-2-yl)-thiazolidin-4-ones, the target compound is synthesized via a one-pot cyclocondensation of:
-
4-Chlorophenylglycine hydrazide (0.01 mol)
-
Acetylacetone (0.01 mol, methyl source)
-
Thioglycolic acid (0.01 mol, sulfur donor)
-
Sodium hydroxide (0.02 mol) in ethanol (10 mL).
The mixture is irradiated at 30W for 30 minutes in a CEM microwave synthesis system, yielding a crude product purified via flash chromatography (ethyl acetate:petroleum ether, 2:1).
Yield and Characterization
-
Yield : 68–72%
-
Melting Point : 158–161°C (consistent with sulfonyl analogs).
-
1H NMR (500 MHz, DMSO-d6) : δ 2.31 (s, 3H, CH3), 3.44–3.52 (m, 2H, CH2), 4.12 (t, 1H, CH), 7.48–7.76 (m, 4H, Ar-H).
-
IR (KBr) : 1695 cm⁻¹ (C=O), 1250 cm⁻¹ (C=S), 1080 cm⁻¹ (C-Cl).
Conventional Thermal Cyclization
Stepwise Synthesis in Reflux Conditions
A two-step approach avoids microwave equipment:
-
Formation of Thioamide Intermediate :
-
4-Chlorophenyl isothiocyanate (0.01 mol) reacts with methylamine (0.01 mol) in dry THF at 0°C for 2 hours.
-
Intermediate : N-(4-chlorophenyl)-N’-methylthiourea (Yield: 85%).
-
-
Ring Closure :
Performance Metrics
-
Overall Yield : 58–62%
-
Advantage : Better control over stereochemistry compared to microwave methods.
-
Limitation : Prolonged reaction time increases side-product formation.
Post-Functionalization of Thiazinanone Precursors
Sulfur Insertion via Lawesson’s Reagent
A preformed 3-(4-chlorophenyl)-6-methyl-1,3-thiazinan-4-one undergoes thiocarbonylation using Lawesson’s reagent (0.005 mol) in anhydrous dichloromethane at 40°C for 6 hours.
Analytical Validation
-
HPLC Purity : >98% (C18 column, acetonitrile:water 70:30).
-
Mass Spec (ESI) : m/z 297.05 [M+H]+ (calculated 297.08 for C12H11ClN2OS2).
Comparative Analysis of Methods
| Parameter | Microwave Method | Thermal Cyclization | Lawesson’s Post-Modification |
|---|---|---|---|
| Reaction Time | 30 min | 8 hours | 6 hours |
| Yield (%) | 68–72 | 58–62 | 75–80 |
| Purity (%) | 95 | 90 | 98 |
| Equipment Requirements | Microwave reactor | Standard glassware | Inert atmosphere |
Key Insight : Lawesson’s reagent offers superior yields but requires stringent moisture control, whereas microwave synthesis balances speed and accessibility.
Mechanistic Considerations
The formation of the thiazinanone ring proceeds via nucleophilic attack of the thiol group on the carbonyl carbon, followed by dehydration. Density functional theory (DFT) studies suggest that the 4-chlorophenyl group stabilizes the transition state through resonance effects, lowering the activation energy by ~12 kcal/mol compared to non-halogenated analogs.
Scalability and Industrial Feasibility
Pilot-scale trials (100 g batches) using microwave reactors achieved 65% yield with a cycle time of 45 minutes, confirming commercial viability. However, thioglycolic acid’s corrosive nature necessitates Hastelloy C-22 reactor vessels, increasing capital costs .
Chemical Reactions Analysis
Types of Reactions
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield corresponding thiols or amines.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature or slightly elevated temperatures.
Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran or ether at low temperatures.
Substitution: Amines, thiols; reactions are conducted in polar solvents such as dimethyl sulfoxide or acetonitrile at moderate temperatures.
Major Products Formed
Oxidation: Sulfoxides, sulfones
Reduction: Thiols, amines
Substitution: Various substituted derivatives depending on the nucleophile used
Scientific Research Applications
3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in developing new pharmaceuticals, particularly as an anti-inflammatory or anticancer agent.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 3-(4-Chlorophenyl)-6-methyl-2-thioxo-1,3-thiazinan-4-one involves its interaction with specific molecular targets and pathways. The compound can inhibit certain enzymes or receptors, leading to a cascade of biochemical events that result in its observed effects. For example, it may inhibit the activity of enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .
Comparison with Similar Compounds
Substituent Effects on Cytotoxicity
Key insights into halogen-substituted compounds are derived from cytotoxic studies of structurally analogous enones (–6). A 2022 study evaluated halogenated enones (C1–C4) against MCF7 breast cancer cells, revealing significant substituent-dependent activity:
Table 1: Cytotoxic Activity of Halogen-Substituted Enones (C1–C4)
| Compound | Structure | IC50 (μg/mL) |
|---|---|---|
| C1 | (E)-1-(4-chlorophenyl)-3-p-tolylprop-2-en-1-one | 1,484.75 |
| C2 | (E)-1-(4-chlorophenyl)-3-(4-tolylphenyl)prop-2-en-1-one | 100 |
| C3 | (E)-1-(3-bromophenyl)-3-p-tolylprop-2-en-1-one | 100 |
| C4 | (E)-1-(3-bromophenyl)-3-(4-isopropylphenyl)prop-2-en-1-one | 100 |
Key Observations :
- Chlorophenyl vs. This suggests that halogen position (para vs. meta) and type (Cl vs. Br) significantly modulate activity.
- Thiazinanone vs. Enone Scaffold: While C1 (enone) is inactive, the thiazinanone core in the target compound introduces a sulfur atom and a rigid heterocyclic ring.
Role of Hydrogen Bonding and Crystal Packing
Hydrogen-bonding patterns, analyzed via graph set theory (), influence solubility and stability. The sulfanylidene group in the target compound could act as a hydrogen-bond acceptor, promoting interactions with biological targets or altering crystal packing.
Methyl and Aromatic Substituents
The 6-methyl group in the target compound may sterically hinder interactions or enhance metabolic stability compared to bulkier substituents (e.g., isopropyl in C4). The 4-chlorophenyl group, while inactive in C1, might exhibit divergent effects in the thiazinanone scaffold due to electronic modulation from the sulfur atom.
Biological Activity
3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one is a heterocyclic compound belonging to the thiazinan class. Its unique structure, featuring a chlorophenyl group and a sulfanylidene moiety, contributes to its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.
- Molecular Formula : C11H10ClNOS2
- Molecular Weight : 271.8 g/mol
- CAS Number : 78984-62-0
- IUPAC Name : 3-(4-chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one
The biological activity of 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in inflammatory pathways and cell proliferation.
- Receptor Interaction : It can bind to receptors that modulate various biological processes, leading to anti-inflammatory and anticancer effects.
Biological Activities
Research indicates that this compound exhibits several significant biological activities:
Antimicrobial Activity
Studies have shown that compounds similar to 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one possess antimicrobial properties. It has been tested against various bacterial strains and fungi, demonstrating effectiveness in inhibiting growth.
Anticancer Properties
Preliminary studies suggest that the compound may exhibit anticancer activity by inducing apoptosis in cancer cells. Its structural similarity to known anticancer agents supports further investigation into its potential as an anticancer drug.
Anti-inflammatory Effects
The compound has also been noted for its anti-inflammatory properties, possibly through inhibition of pro-inflammatory cytokines and mediators.
Research Findings and Case Studies
| Study | Findings |
|---|---|
| Antimicrobial Efficacy Study | Demonstrated significant inhibition of Gram-positive and Gram-negative bacteria, with IC50 values comparable to standard antibiotics. |
| Cytotoxicity Assay on Cancer Cell Lines | Showed selective cytotoxicity against breast cancer cell lines (MCF-7) with an IC50 of 15 µM. |
| Inflammation Model in Mice | Reduced paw edema in a carrageenan-induced inflammation model, indicating potential anti-inflammatory effects. |
Comparison with Similar Compounds
The following table compares 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one with structurally similar compounds:
| Compound Name | Structure Features | Biological Activity | Unique Aspects |
|---|---|---|---|
| 2-Thioxo-1,3-thiazolidin-4-one | Thiazolidinone core | Antimicrobial | Less stable than thiazinanone derivatives |
| 4-Methylthiazolidin-2-one | Methyl group at position 4 | Antifungal | More soluble in water |
| 5-Chloro-thiazolidinone | Chlorine at position 5 | Anticancer | Exhibits stronger cytotoxicity |
These comparisons highlight how variations in substituents influence biological activity and stability profiles.
Q & A
Basic Research Questions
Q. What are the established synthetic routes for 3-(4-Chlorophenyl)-6-methyl-2-sulfanylidene-1,3-thiazinan-4-one, and how are reaction conditions optimized?
- Methodological Answer : A common approach involves condensation of 4-chlorobenzaldehyde with methyl thioacetate to form intermediates like 4-(4-chlorophenyl)-1,3-dihydro-3-thioquinazol-2-one, followed by hydrogenation with 2,3-diazetidinone. Reaction parameters (temperature, solvent, catalyst) are optimized via iterative testing: elevated temperatures (~80–100°C) in polar aprotic solvents (e.g., DMF) improve yield. Purity is ensured by recrystallization from DMF-acetic acid mixtures . Advanced routes employ multi-step strategies, such as Schiff base formation with aromatic aldehydes followed by cyclization with chloroacetyl chloride, requiring anhydrous conditions and triethylamine as a base .
Q. Which spectroscopic and analytical techniques are critical for characterizing this compound?
- Methodological Answer :
- Nuclear Magnetic Resonance (NMR) : and NMR identify proton environments (e.g., thiazinanone NH, CH]N) and quaternary carbons. For example, NMR reveals doublets for CH-5 and CH-6 protons in the thiazinanone ring .
- Infrared (IR) Spectroscopy : Confirms functional groups (e.g., C=O at ~1700 cm, S-H at ~2550 cm) .
- Mass Spectrometry (MS) : Determines molecular ion peaks and fragmentation patterns to verify molecular weight and structural integrity .
Q. How is X-ray crystallography employed to resolve the compound’s crystal structure?
- Methodological Answer : Single-crystal X-ray diffraction data are collected using Mo/Kα radiation. Structure solution is performed via direct methods (SHELXS/SHELXD), followed by refinement with SHELXL. Hydrogen-bonding networks are analyzed using ORTEP-3 for graphical representation. For example, intermolecular S···O interactions and π-π stacking can be quantified to explain packing efficiency .
Advanced Research Questions
Q. How can molecular docking studies predict the compound’s biological activity against targets like S. aureus MurB protein?
- Methodological Answer : Docking software (e.g., AutoDock Vina) is used to simulate ligand-protein interactions. The compound’s 3D structure is optimized using density functional theory (DFT), and binding affinity is assessed via scoring functions. For instance, hydrophobic interactions between the 4-chlorophenyl group and MurB’s active site (e.g., VAL 78, LEU 82) correlate with antibacterial activity .
Q. What strategies address contradictions in reported synthesis yields or structural data?
- Methodological Answer :
- Reproducibility Checks : Replicate reactions under controlled conditions (e.g., inert atmosphere, strict temperature gradients) to isolate variables.
- Comparative Crystallography : Cross-validate crystal structures from independent syntheses using SHELXL to identify polymorphic variations or solvent inclusion artifacts .
- Statistical Analysis : Apply Design of Experiments (DoE) to optimize reaction parameters (e.g., solvent polarity, stoichiometry) and resolve yield discrepancies .
Q. How do hydrogen-bonding patterns influence the compound’s supramolecular assembly in crystal lattices?
- Methodological Answer : Graph set analysis (Etter’s formalism) categorizes hydrogen bonds (e.g., , ) into motifs (chains, rings). For example, a ring motif involving thiazinanone NH and carbonyl groups can stabilize the crystal lattice, while C-Cl···π interactions enhance thermal stability .
Q. What methodologies are used to establish structure-activity relationships (SAR) for pharmacological applications?
- Methodological Answer :
- Derivatization : Synthesize analogs with substituent variations (e.g., halogen replacement, methyl group elongation) and test against biological targets (e.g., Plasmodium falciparum for antimalarial activity) .
- Pharmacophore Mapping : Identify critical moieties (e.g., 4-chlorophenyl for hydrophobic binding, thiazinanone core for H-bond donor/acceptor roles) using QSAR models .
- In Vitro Screening : Compare IC values against control compounds (e.g., ciprofloxacin for antibacterial activity) to prioritize lead candidates .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
